molecular formula C14H22N2O B12708655 Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine CAS No. 87505-29-1

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine

Cat. No.: B12708655
CAS No.: 87505-29-1
M. Wt: 234.34 g/mol
InChI Key: OYLUZRMANCEOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound This compound is systematically named according to IUPAC guidelines as N-(1-phenylethyl)-1,5-oxazocan-5-amine . Its molecular formula, C$${14}$$H$${22}$$N$$_{2}$$O, reflects an eight-membered 1,5-oxazocine ring fused to a tetrahydro framework, with a phenylethyl substituent at the nitrogen atom. The SMILES notation (CC(C1=CC=CC=C1)NN2CCCOCCC2) confirms the connectivity: a 1,5-oxazocan core (eight-membered ring containing one oxygen and one nitrogen atom) linked to a 1-phenylethyl group via an amine bridge.

The stereochemical configuration arises from the chiral center at the carbon atom of the phenylethyl group (C-1 of the ethyl chain). While the provided data does not specify absolute configuration (R/S), the presence of this chiral center implies enantiomeric possibilities. The InChI key (OYLUZRMANCEOHW-UHFFFAOYSA-N) further encodes the structural topology, though stereochemical descriptors are absent in the current dataset. Computational models or experimental techniques like X-ray crystallography would be required to resolve specific configurations.

Conformational Analysis of the 1,5-Oxazocine Core

The 1,5-oxazocine ring adopts a crown-like conformation due to its eight-membered structure, minimizing torsional strain while accommodating heteroatoms (O and N). Predicted Collision Cross Section (CCS) values for adducts such as [M+H]$$^+$$ (151.7 Ų) and [M+Na]$$^+$$ (154.7 Ų) suggest moderate three-dimensional compactness, consistent with a partially puckered ring system. The oxygen atom’s electronegativity induces localized polarity, while the nitrogen’s basicity permits protonation under physiological conditions, influencing conformational flexibility.

Key conformational features include:

  • Ring puckering modes : The tetrahydro framework reduces strain compared to fully unsaturated analogs, allowing for chair-like or boat-like distortions.
  • Substituent effects : The bulky phenylethyl group imposes steric constraints, favoring equatorial positioning to minimize 1,3-diaxial interactions.
  • Hydrogen bonding potential : The secondary amine (–NH–) may engage in intramolecular hydrogen bonding with the oxygen atom, stabilizing specific conformers.

Compared to smaller heterocycles (e.g., piperidine), the 1,5-oxazocine core exhibits greater conformational diversity due to its larger ring size, though this is tempered by the bridged tetrahydro structure.

Comparative Structural Features with Related Bridged Heterocycles

The structural uniqueness of This compound becomes evident when contrasted with related bridged heterocycles:

Feature 1,5-Oxazocine Derivative 1,5-Oxazocan-5-amine (E)-5-(1,2,4a,5-Tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-2-enoic acid
Ring size 8-membered 8-membered 6-membered (decalin-derived)
Heteroatoms O, N O, N O (carboxylic acid)
Key substituents Phenylethyl None Tetramethylnaphthalenyl, methylpentenoic acid
Functionality Secondary amine Primary amine Carboxylic acid, ketone
  • 1,5-Oxazocan-5-amine : Shares the 1,5-oxazocine skeleton but lacks the phenylethyl substituent, resulting in reduced steric hindrance and altered electronic properties.
  • Decalin-derived acid : A fused bicyclic system with a carboxylic acid group, highlighting how ring fusion and functionalization diversify physicochemical behavior.
  • Sulfonamides : Though not bridged, sulfonamide functional groups (–SO$$2$$NH$$2$$) contrast with the amine-ether motif of 1,5-oxazocines, underscoring the role of heteroatom arrangement in reactivity.

The phenylethyl group in the target compound introduces aromatic π-system interactions and steric bulk , distinguishing it from simpler analogs. This structural motif is reminiscent of bioactive molecules where aromaticity enhances binding affinity (e.g., SSR240612, a benzodioxole-containing antagonist).

Properties

CAS No.

87505-29-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(1-phenylethyl)-1,5-oxazocan-5-amine

InChI

InChI=1S/C14H22N2O/c1-13(14-7-3-2-4-8-14)15-16-9-5-11-17-12-6-10-16/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

OYLUZRMANCEOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NN2CCCOCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazocin ring and the introduction of the phenylethyl group. Common reagents used in these reactions include amines, aldehydes, and catalysts that facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.

Scientific Research Applications

Structural and Chemical Properties

The compound features a unique oxazocine structure, which is significant for its biological activity. Its structural formula is represented as follows:

  • Molecular Formula : C14H22N2O
  • SMILES Notation : CC(C1=CC=CC=C1)NN2CCCOCCC2
  • InChIKey : OYLUZRMANCEOHW-UHFFFAOYSA-N

Monoamine Oxidase Inhibition

Research indicates that compounds similar to Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine may act as monoamine oxidase (MAO) inhibitors. MAO plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibiting this enzyme can enhance neurotransmitter levels, potentially benefiting conditions like depression and Parkinson's disease .

Neuroprotective Properties

Studies have suggested that derivatives of oxazocin compounds exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a key factor .

Toxicological Insights

Toxicity studies have shown that this compound has a lethal dose (LD50) of 501 mg/kg in rodent models when administered intraperitoneally, indicating a need for caution in therapeutic applications .

Case Studies and Experimental Findings

While literature specifically detailing case studies on this compound is limited, related compounds have been investigated extensively:

Study Findings
Synthesis of 1,2,4-Oxadiazin derivativesDemonstrated effective MAO inhibition with potential for developing antiparkinsonian drugs .
Structure–Activity Relationship StudiesHighlighted the importance of chemical modifications for enhancing potency and selectivity against MAO .

Mechanism of Action

The mechanism of action of Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of the target compound with similar heterocyclic amines:

Compound Name Molecular Formula Molecular Weight (Da) Heterocycle Type Key Substituents
Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine C13H18N2O* ~218.3 Oxazocine 1-Phenylethyl
5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) C20H15N3O 313.36 Oxazole Naphthyl, cyano
1-Phenyl-N-(1H-tetrazol-5-ylmethyl)-1H-tetrazol-5-amine C9H9N9 243.23 Tetrazole Bistetrazole, phenyl
N-(2-ethoxybenzyl)-N-(1-propyl-1H-tetrazol-5-yl)amine C13H19N5O 261.32 Tetrazole Ethoxy, propyl
1-ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine C8H11N5S 209.27 Tetrazole Thiophene

*Formula inferred from IUPAC name due to incomplete data in .

Key Observations:

  • Substituent Effects : The 1-phenylethyl group in the target compound may improve lipophilicity relative to tetrazoles with polar substituents (e.g., ethoxy or thiophene).

Characterization Methods :

  • NMR and HRMS : Oxazole and tetrazole compounds in and were characterized by 1H NMR (e.g., δ 7.2–8.3 ppm for aromatic protons) and HRMS for molecular weight confirmation.
  • Thermal Stability : Tetrazole derivatives (e.g., 5,5’-bis(2-methyltetrazolyl)amine) exhibit high thermal stability, making them suitable for energetic materials, whereas oxazocines are less studied in this context.

Functional and Application Differences

  • Pharmaceutical Potential: The target compound’s oxazocine scaffold is structurally similar to tramazoline (a vasoconstrictor with an imidazoline ring), suggesting possible bioactivity. In contrast, oxazole derivatives in act as lipoxygenase inhibitors.
  • Energetic Materials : Tetrazole-based compounds (e.g., 5,5’-bis(1H-tetrazolyl)amine) are prioritized for explosive applications due to high nitrogen content and stability.

Biological Activity

Tetrahydro-N-(1-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine, also known as CAS Number 87505-29-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, toxicological data, and relevant research findings.

  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.38 g/mol
  • Synonyms : this compound

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. The compound is structurally related to several psychoactive substances and may influence behaviors associated with central nervous system activity.

  • Neuropharmacological Effects :
    • In studies involving rodents, the compound has shown signs of affecting seizure thresholds and inducing behavioral changes such as ataxia and convulsions at specific dosages (LD50 = 501 mg/kg intraperitoneally) .
    • The compound's interaction with neurotransmitter pathways suggests potential applications in treating neurological disorders.
  • Toxicological Profile :
    • Acute toxicity studies have demonstrated that the compound can induce significant behavioral alterations in rodent models, indicating a need for careful evaluation of its safety profile .
    • The LD50 values suggest moderate toxicity, warranting further investigation into its mechanisms of action and long-term effects.

Case Study 1: Behavioral Impact in Rodents

A study conducted on the acute effects of this compound involved administering varying doses to mice. Observations included:

  • Dosage : Mice were administered doses ranging from 100 mg/kg to 600 mg/kg.
  • Findings :
    • At lower doses (100 mg/kg), no significant behavioral changes were noted.
    • At higher doses (≥500 mg/kg), mice exhibited convulsions and ataxia, suggesting a dose-dependent relationship between the compound and neurobehavioral effects .

Case Study 2: Potential Therapeutic Applications

Another study explored the potential therapeutic applications of this compound in modulating neurotransmitter levels. The study hypothesized that:

  • Mechanism : The compound may enhance dopamine and serotonin levels, leading to potential antidepressant effects.
  • Results : Preliminary results indicated an increase in serotonin levels in treated subjects compared to controls, suggesting possible antidepressant-like activity .

Summary of Findings

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O
Molecular Weight234.38 g/mol
LD50 (Intraperitoneal)501 mg/kg (mouse)
Main EffectsConvulsions, ataxia
Potential ApplicationsNeuropharmacological therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.